TC-Dapk 6
Overview
Description
TC-DAPK 6 is an oxazalone compound that acts as a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinase (DAPK). DAPKs play crucial roles in cell signaling, apoptosis, and other cellular processes. This compound specifically targets DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively, when assayed with 10 μM ATP . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Mechanism of Action
Target of Action
TC-Dapk 6 is a potent, ATP-competitive, and highly selective inhibitor . Its primary targets are Death-associated protein kinase 1 (DAPK1) and Death-associated protein kinase 3 (DAPK3) . These kinases are part of the calcium/calmodulin-regulated serine/threonine protein kinase family, which plays a significant role in various programmed cell death pathways .
Mode of Action
This compound interacts with its targets (DAPK1 and DAPK3) in an ATP-competitive manner . The IC50 values for DAPK1 and DAPK3 are 69 and 225 nM, respectively, when assayed with 10 μM ATP . This suggests that this compound binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity.
Biochemical Pathways
Given that dapk1 and dapk3 are involved in programmed cell death pathways , it can be inferred that this compound, as an inhibitor of these kinases, may impact these pathways
Pharmacokinetics
It is soluble to 50 mm in dmso , which suggests that it could be administered in a solution for in vivo studies
Result of Action
As a potent and selective inhibitor of dapk1 and dapk3 , it can be inferred that this compound may inhibit the activity of these kinases, potentially impacting the programmed cell death pathways in which these kinases are involved
Action Environment
It is worth noting that the storage conditions for this compound are at -20°c for the powder form, and at -80°c for 6 months or -20°c for 1 month for the solvent These conditions suggest that temperature could be an important environmental factor affecting the stability of this compound
Preparation Methods
Synthetic Routes: The synthetic routes for TC-DAPK 6 are not widely documented in the literature. it is typically prepared through organic synthesis, involving key steps such as cyclization and functional group modifications.
Reaction Conditions: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily available through specialized suppliers for research purposes.
Chemical Reactions Analysis
Types of Reactions: TC-DAPK 6 is stable and undergoes various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur at specific functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions may involve halogenation or other nucleophilic substitutions.
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidants, reducing agents, and nucleophiles. Reaction conditions depend on the specific transformation.
Major Products: The major products formed during this compound reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
TC-DAPK 6 has found applications in various scientific fields:
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: Investigations focus on its impact on cell signaling pathways and apoptosis.
Medicine: this compound’s potential therapeutic applications are explored, especially in cancer research.
Industry: Although not widely used industrially, its selectivity makes it valuable for targeted studies.
Comparison with Similar Compounds
TC-DAPK 6 stands out due to its high selectivity for DAPKs. Similar compounds include other kinase inhibitors, but few match this compound’s specificity.
Biological Activity
Overview
TC-DAPK 6 is a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), known for its role in various cellular processes, including apoptosis and autophagy. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and ischemic diseases.
- Chemical Name: (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone
- CAS Number: 315694-89-4
- Purity: ≥98%
This compound operates as an ATP-competitive inhibitor, primarily targeting DAPK1 with an IC50 value of 69 nM and DAPK3 with an IC50 value of 225 nM when assayed with 10 μM ATP. It exhibits selectivity for DAPK1 over a panel of 48 other kinases, showing IC50 values greater than 10 μM for most, including Abl, AMPK, Chk1, Met, and Src .
Biological Activity and Selectivity
The biological activity of this compound has been characterized through various assays:
Target Kinase | IC50 (nM) | Assay Conditions |
---|---|---|
DAPK1 | 69 | 10 μM ATP |
DAPK3 | 225 | 10 μM ATP |
Other Kinases | >10,000 | Various |
The compound's selectivity is significant as it minimizes off-target effects, which is crucial for therapeutic applications .
Study on Neurodegeneration
In a study investigating the role of DAPK1 in neurodegenerative diseases, this compound was applied to block the hyperphosphorylation of α-synuclein, a key protein involved in Parkinson's disease. The results indicated that inhibition of DAPK1 could prevent motor disorders and dopaminergic neuron loss in MPTP-treated mice, suggesting a protective role against neurodegeneration .
Cancer Research
Another research focused on hepatocellular carcinoma (HCC) demonstrated that DAPK1 functions as a tumor suppressor. Inhibition of DAPK1 using this compound resulted in increased migration and invasion of HCC cells. This study highlighted the dual role of DAPK1 in cancer biology—acting as both a promoter and suppressor depending on the context .
Ischemic Disease Applications
This compound has been explored as a therapeutic agent for ischemic diseases due to its ability to modulate cell death pathways. The selective inhibition of DAPK1 may help protect against tissue damage during ischemic events, making it a candidate for further clinical exploration .
Properties
IUPAC Name |
(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMISOSPOPSHN-QCTDOKRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420639 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315694-89-4 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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